N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,4-difluorobenzenesulfonamide
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Overview
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,4-difluorobenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a tetrahydrothiophene dioxide moiety, and a difluorobenzenesulfonamide group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,4-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with commercially available precursors.
Introduction of the Tetrahydrothiophene Dioxide Moiety: This step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative.
Coupling with Difluorobenzenesulfonamide: The final step involves coupling the piperidine intermediate with 2,4-difluorobenzenesulfonamide under specific conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Substitution: The difluorobenzene ring can undergo nucleophilic substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Uniqueness
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,4-difluorobenzenesulfonamide stands out due to the presence of both the tetrahydrothiophene dioxide and difluorobenzenesulfonamide groups, which confer unique chemical reactivity and potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O4S2/c16-11-1-2-15(14(17)9-11)25(22,23)18-12-3-6-19(7-4-12)13-5-8-24(20,21)10-13/h1-2,9,12-13,18H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDHYGADVASORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=C(C=C(C=C2)F)F)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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